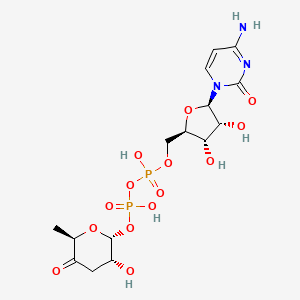
CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose
描述
CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose is a cytidine diphosphate sugar derivative. It is a compound in which the anomeric center of the pyranose fragment has an alpha-configuration. This compound is involved in various biochemical pathways and is significant in the study of nucleotide sugars and their roles in biological systems .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose typically involves enzymatic reactions. One common method includes the use of CDP-4-dehydro-6-deoxyglucose reductase, which catalyzes the reduction of CDP-4-dehydro-6-deoxyglucose to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the enzymatic synthesis method mentioned above can be scaled up for laboratory production.
化学反应分析
Types of Reactions: CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose undergoes various biochemical reactions, including oxidation and reduction. The compound can be reduced by specific reductases to form different derivatives .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using NAD(P)+ as a cofactor.
Reduction: Reduction reactions typically involve NAD(P)H as a reducing agent.
Major Products: The major products formed from these reactions include various reduced or oxidized forms of the original compound, which are significant in different metabolic pathways .
科学研究应用
CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose has several applications in scientific research:
Chemistry: It is used to study the synthesis and function of nucleotide sugars.
Medicine: Research on this compound can provide insights into bacterial infections and potential targets for antibiotics.
作用机制
The mechanism of action of CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose involves its participation in enzymatic reactions where it acts as a substrate. The compound interacts with specific enzymes, such as CDP-4-dehydro-6-deoxyglucose reductase, to undergo reduction or oxidation. These reactions are crucial for the biosynthesis of various nucleotide sugars and other biochemical compounds .
相似化合物的比较
- CDP-4-dehydro-3,6-dideoxy-D-glucose
- CDP-4-dehydro-3,6-dideoxy-D-erythro-hexos-4-ulose
- Cytidine diphosphate-4-keto-3,6-dideoxyglucose
Uniqueness: CDP-4-dehydro-3,6-dideoxy-alpha-D-glucose is unique due to its specific alpha-configuration at the anomeric center, which distinguishes it from other similar compounds. This configuration affects its reactivity and interaction with enzymes, making it a valuable compound for studying specific biochemical pathways .
属性
IUPAC Name |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,6R)-3-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O14P2/c1-6-7(19)4-8(20)14(29-6)31-34(26,27)32-33(24,25)28-5-9-11(21)12(22)13(30-9)18-3-2-10(16)17-15(18)23/h2-3,6,8-9,11-14,20-22H,4-5H2,1H3,(H,24,25)(H,26,27)(H2,16,17,23)/t6-,8-,9-,11-,12-,13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATWFRMXXZBEPM-SNAICPSHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)CC(C(O1)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)C[C@H]([C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=NC3=O)N)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O14P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115486 | |
| Record name | Cytidine 5′-(trihydrogen diphosphate), P′-(3,6-dideoxy-α-D-erythro-hexopyranos-4-ulos-1-yl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21870-27-9 | |
| Record name | Cytidine 5′-(trihydrogen diphosphate), P′-(3,6-dideoxy-α-D-erythro-hexopyranos-4-ulos-1-yl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21870-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytidine diphosphate-4-keto-3,6-dideoxyglucose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021870279 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytidine 5′-(trihydrogen diphosphate), P′-(3,6-dideoxy-α-D-erythro-hexopyranos-4-ulos-1-yl) ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


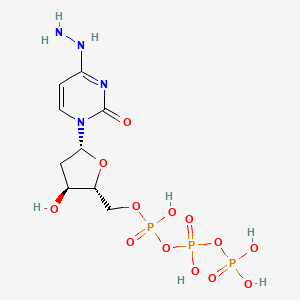
![1,6-Dimethyl-4-oxo-4,6,7,8-tetrahydro-1H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B1209412.png)
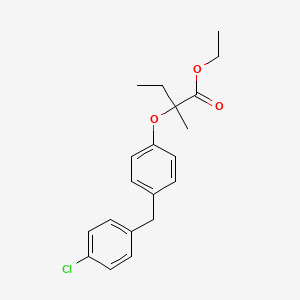




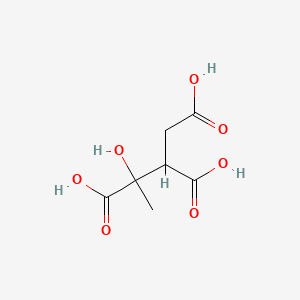
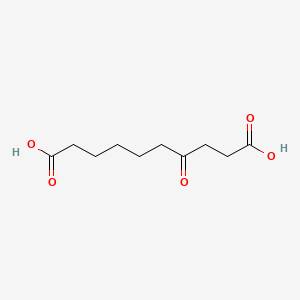

![9-Fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1209428.png)
![5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B1209430.png)

![Dibenz[b,f][1,4]oxazepine](/img/structure/B1209434.png)
